molecular formula C21H24N4O3S2 B6520373 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 887211-84-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6520373
CAS No.: 887211-84-9
M. Wt: 444.6 g/mol
InChI Key: IZAAMRQCBASQFO-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, characterized by a pyridazine core linked to a thiazole moiety via a sulfanyl bridge and an acetamide side chain substituted with a 3,4-dimethoxyphenethyl group. Its design likely optimizes interactions with cellular targets through lipophilic (dimethoxyphenyl, thiazole) and hydrogen-bonding (acetamide, pyridazine) groups.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-13-21(30-14(2)23-13)16-6-8-20(25-24-16)29-12-19(26)22-10-9-15-5-7-17(27-3)18(11-15)28-4/h5-8,11H,9-10,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAAMRQCBASQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural comparisons include:

Compound Name / ID Core Structure Substituents Molecular Formula (if available) Reported Activity Evidence Source
Target Compound Pyridazine-thiazole 3,4-Dimethoxyphenethyl, 2,4-dimethylthiazole - - -
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Triazole-pyridine Ethyl-triazole, isopropylphenyl C20H21N5OS2 -
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-furan Furan, variable aryl/alkyl groups - Anti-exudative
N-(3,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thiophene Ethyl-triazole, 3,5-dimethoxyphenyl, thiophene C21H23N5O3S2 -

Key Observations :

  • Core Heterocycles : The target’s pyridazine-thiazole core differs from triazole-based analogues (e.g., ), which may alter target selectivity. Pyridazine’s electron-deficient nature could enhance binding to kinases or enzymes compared to triazoles.
  • Substituent Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to isopropylphenyl () or furan/thiophene () substituents. This may improve membrane permeability but reduce aqueous solubility.
  • Bioisosteric Replacements: Thiazole (target) vs.
Pharmacological Activity Trends
  • Antiproliferative Activity : Hydroxyacetamide derivatives with triazole-oxazolone cores (e.g., FP1-12) show antiproliferative effects, suggesting that the target’s acetamide-thiazole scaffold may similarly target proliferative pathways .
  • Anti-Exudative Activity : Triazole-furan acetamides (e.g., ) exhibit anti-exudative activity comparable to diclofenac, but the target’s thiazole group may shift activity toward anti-inflammatory or antiproliferative mechanisms.

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